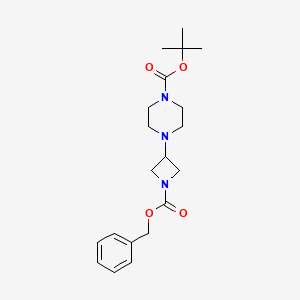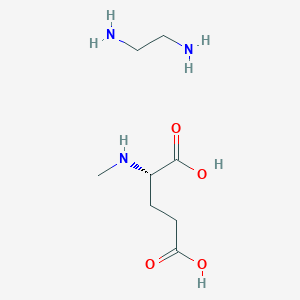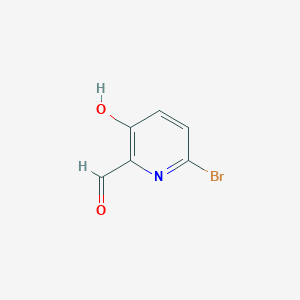![molecular formula C11H11NS2 B13084706 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)
4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features both thiophene and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Applications De Recherche Scientifique
4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Pyridine: A six-membered heteroaromatic compound containing a nitrogen atom.
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar structural features.
Uniqueness
4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its combination of thiophene and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H11NS2 |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
4-thiophen-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H11NS2/c1-4-12-11(8-2-5-13-7-8)9-3-6-14-10(1)9/h2-3,5-7,11-12H,1,4H2 |
Clé InChI |
SMNWRRBNTQLLLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=C1SC=C2)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)



![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)



![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)

